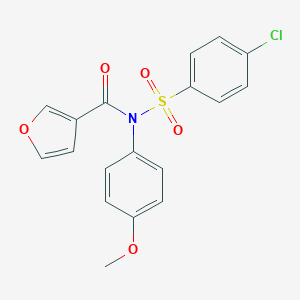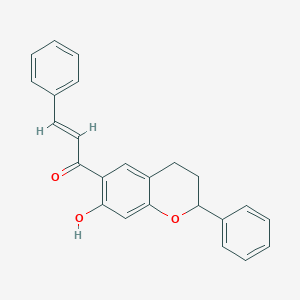
4-chloro-N-(3-furoyl)-N-(4-methoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(3-furoyl)-N-(4-methoxyphenyl)benzenesulfonamide, also known as CFMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(3-furoyl)-N-(4-methoxyphenyl)benzenesulfonamide is not fully understood. However, it has been suggested that 4-chloro-N-(3-furoyl)-N-(4-methoxyphenyl)benzenesulfonamide may act by inhibiting the activity of certain enzymes or proteins in the body. This inhibition can lead to changes in biochemical and physiological processes, resulting in the observed effects of 4-chloro-N-(3-furoyl)-N-(4-methoxyphenyl)benzenesulfonamide.
Biochemical and Physiological Effects:
4-chloro-N-(3-furoyl)-N-(4-methoxyphenyl)benzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 4-chloro-N-(3-furoyl)-N-(4-methoxyphenyl)benzenesulfonamide has also been found to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-chloro-N-(3-furoyl)-N-(4-methoxyphenyl)benzenesulfonamide in lab experiments is its ability to exhibit a wide range of biochemical and physiological effects. This makes it a valuable tool for researchers in various fields. However, one of the limitations of using 4-chloro-N-(3-furoyl)-N-(4-methoxyphenyl)benzenesulfonamide is its potential toxicity. Careful consideration must be given to the dosage and exposure time to ensure that the compound does not cause harm to the subjects being studied.
Orientations Futures
There are several potential future directions for research related to 4-chloro-N-(3-furoyl)-N-(4-methoxyphenyl)benzenesulfonamide. One area of interest is the development of new derivatives of 4-chloro-N-(3-furoyl)-N-(4-methoxyphenyl)benzenesulfonamide that exhibit even greater biochemical and physiological effects. Another area of interest is the investigation of the potential use of 4-chloro-N-(3-furoyl)-N-(4-methoxyphenyl)benzenesulfonamide in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-N-(3-furoyl)-N-(4-methoxyphenyl)benzenesulfonamide and its potential toxicity.
Conclusion:
In conclusion, 4-chloro-N-(3-furoyl)-N-(4-methoxyphenyl)benzenesulfonamide is a valuable tool for researchers in various fields due to its wide range of biochemical and physiological effects. Its potential applications in the treatment of various diseases make it an area of interest for future research. However, careful consideration must be given to the potential toxicity of the compound to ensure that it does not cause harm to the subjects being studied.
Méthodes De Synthèse
4-chloro-N-(3-furoyl)-N-(4-methoxyphenyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxyaniline to form 4-chloro-N-(4-methoxyphenyl)benzenesulfonamide. This intermediate product is then reacted with furoyl chloride to obtain the final product, 4-chloro-N-(3-furoyl)-N-(4-methoxyphenyl)benzenesulfonamide.
Applications De Recherche Scientifique
4-chloro-N-(3-furoyl)-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. 4-chloro-N-(3-furoyl)-N-(4-methoxyphenyl)benzenesulfonamide has been used in studies related to cancer, inflammation, and neurodegenerative diseases.
Propriétés
Formule moléculaire |
C18H14ClNO5S |
|---|---|
Poids moléculaire |
391.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)furan-3-carboxamide |
InChI |
InChI=1S/C18H14ClNO5S/c1-24-16-6-4-15(5-7-16)20(18(21)13-10-11-25-12-13)26(22,23)17-8-2-14(19)3-9-17/h2-12H,1H3 |
Clé InChI |
CTIKFGYBOLTWHN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=COC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=CC=C(C=C1)N(C(=O)C2=COC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[1,3-bis(4-methylphenyl)-4-oxo-2-thioxo-1,3,4,4a,5,10a-hexahydro-2H-chromeno[2,3-d]pyrimidin-5-yl]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283972.png)
![6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B283973.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-3,4-diphenyl-2H-chromen-2-one](/img/structure/B283975.png)


![2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283981.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283982.png)
![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)


![1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283988.png)
![1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283989.png)